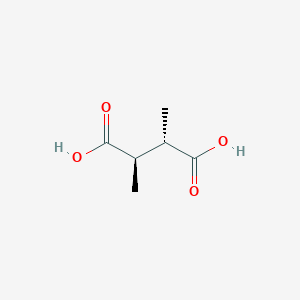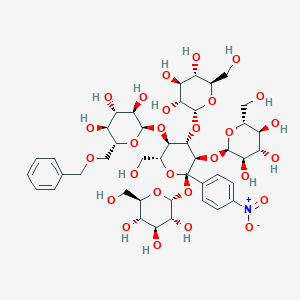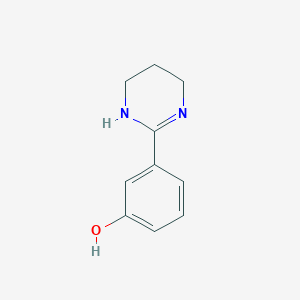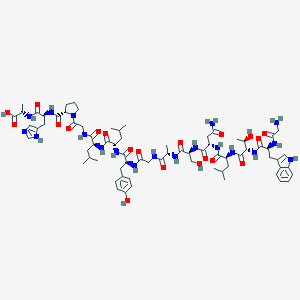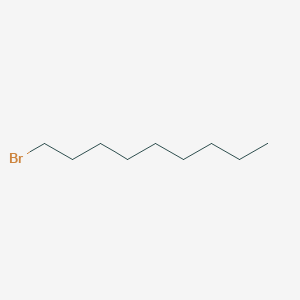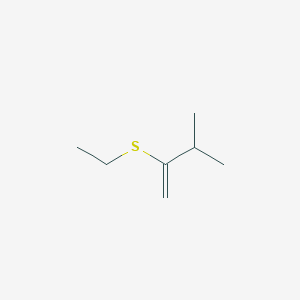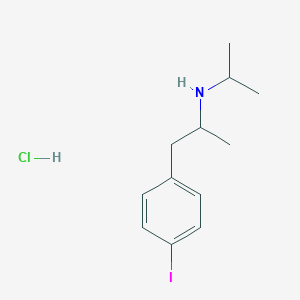![molecular formula C24H19F3N8O B049046 1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine CAS No. 911110-38-8](/img/structure/B49046.png)
1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multi-step reactions, including the condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in alkaline conditions. Deshmukh et al. (2009) developed a one-step synthesis approach for 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, demonstrating a methodology that could potentially be adapted for the synthesis of related compounds (Deshmukh, Salunkhe, Patil, & Anbhule, 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often elucidated using crystallography and spectroscopic methods. Sobell (1966) detailed the crystal structure of a purine-pyrimidine complex, highlighting the hydrogen bonding and planar configurations that could be relevant for understanding the structural aspects of the target compound (Sobell, 1966).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclization, condensation, and nucleophilic substitution, to form a wide range of functionalized compounds. For instance, Angelo et al. (1983) synthesized N-phenylguanidines with antifilarial activity, showcasing the reactivity of pyrimidine derivatives under different conditions (Angelo, Ortwine, Worth, Werbel, & Mccall, 1983).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystallinity, are critical for their application in material science and organic synthesis. However, specific information on the physical properties of the compound is not readily available in the literature referenced, indicating a need for experimental determination in future studies.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, are essential for understanding the potential applications and limitations of pyrimidine and guanidine derivatives. Research by Shestakov et al. (2011) on the synthesis of derivatives of 2-aminoimidazole by cyclization of guanidines with α-bromocarbonyl compounds provides insights into the chemical behavior of similar compounds (Shestakov, Bushmarinov, Sidorenko, Shikhaliev, & Antipin, 2011).
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
A study by Butters et al. (2001) focused on the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, showcasing the complex chemical synthesis involving fluoroaryl-pyrimidine analogs similar to the compound . The detailed synthesis route highlights the importance of such compounds in developing potent antifungal medications (Butters et al., 2001).
In another study, Deshmukh et al. (2009) developed a novel and efficient one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines, which were evaluated for their anti-bacterial activity. This research indicates the potential use of cyanoaryl-guanidine derivatives in synthesizing compounds with significant antimicrobial properties (Deshmukh et al., 2009).
Antimicrobial Activity
El-Moneim (2014) synthesized disubstituted-5-cyano-4-hydroxypyrimidines with potential antimicrobial and inhibitory activities against breast carcinoma cells. This study exemplifies how variations of the cyano-guanidine structure can lead to compounds with notable biological activities (El-Moneim, 2014).
Ghashang et al. (2013) described the synthesis of chromeno[2,3-d]pyrimidinone derivatives catalyzed by pentafluorophenylammonium triflate, highlighting the compound's role in facilitating reactions leading to antimicrobial agents. This research underscores the utility of such compounds in developing new antimicrobial therapies (Ghashang et al., 2013).
Inhibition of Inflammatory Gene Expression
Kent et al. (2009) explored the effects of a similar compound on inhibiting lipopolysaccharide-stimulated chronic obstructive pulmonary disease (COPD) macrophage inflammatory gene expression. This study demonstrates the potential of fluoroaryl-pyrimidine analogs in modulating inflammatory responses, which could be significant for treating inflammatory diseases (Kent et al., 2009).
Propriétés
Numéro CAS |
911110-38-8 |
|---|---|
Nom du produit |
1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine |
Formule moléculaire |
C24H19F3N8O |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine |
InChI |
InChI=1S/C24H19F3N8O/c1-13-11-14(25)5-6-15(13)20-16-7-8-19(36)35(21-17(26)3-2-4-18(21)27)22(16)34-24(33-20)31-10-9-30-23(29)32-12-28/h2-8,11H,9-10H2,1H3,(H3,29,30,32)(H,31,33,34) |
Clé InChI |
ZQFBVJBAWLZLOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NCCN=C(N)NC#N)C4=C(C=CC=C4F)F |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NCCN=C(N)NC#N)C4=C(C=CC=C4F)F |
Synonymes |
N-cyano-N'-(2-((8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido(2,3-d)pyrimidin-2-yl)amino)ethyl)guanidine SB 706504 SB-706504 SB706504 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



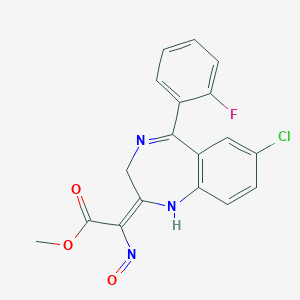
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
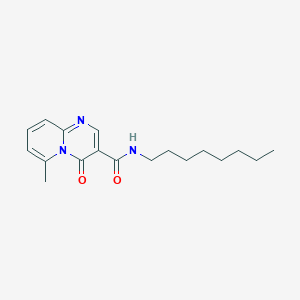
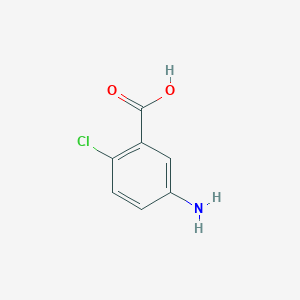
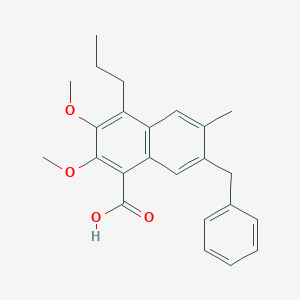
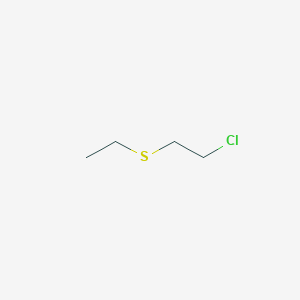
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)
